3-Chloro-4-methylpyridazine
Overview
Description
3-Chloro-4-methylpyridazine is a heterocyclic compound with the molecular formula C5H5ClN2. It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the third position and a methyl group at the fourth position of the pyridazine ring. This compound is known for its utility as an intermediate in the synthesis of various pesticides and antiviral drugs .
Mechanism of Action
Target of Action
3-Chloro-4-methylpyridazine is a heterocyclic compound that has been found to exhibit a wide range of pharmacological activities . . It’s worth noting that pyridazine derivatives, in general, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
It’s known that pyridazine derivatives interact with their targets in a variety of ways, leading to different physiological effects . The specific interactions and resulting changes caused by this compound would depend on its specific targets.
Biochemical Pathways
Pyridazine derivatives have been shown to influence a variety of biochemical pathways, leading to a broad spectrum of pharmacological activities . The specific pathways affected by this compound would depend on its specific targets and mode of action.
Result of Action
Pyridazine derivatives have been reported to possess a wide range of biological properties, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and many other anticipated biological activities .
Biochemical Analysis
Biochemical Properties
Pyridazine derivatives, which 3-Chloro-4-methylpyridazine is part of, have been found to exhibit a wide range of pharmacological activities
Cellular Effects
Pyridazine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these processes have not been reported.
Molecular Mechanism
Some pyridazinone derivatives, a category of pyridazine, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation
Preparation Methods
3-Chloro-4-methylpyridazine can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-dichloropyridazine with methylamine under controlled conditions. Another method includes the reaction of 4-methylpyridazine with phosphorus oxychloride in the presence of a base such as sodium hydroxide or hydrochloric acid . Industrial production methods often involve these reactions on a larger scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-Chloro-4-methylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of different derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes under specific conditions.
Reduction Reactions: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
3-Chloro-4-methylpyridazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of biologically active compounds with potential antimicrobial, anticancer, and antiviral properties.
Medicine: Research has shown its potential in the development of new drugs targeting various diseases, including viral infections and cancer.
Industry: It is used in the production of pesticides and other agrochemicals
Comparison with Similar Compounds
3-Chloro-4-methylpyridazine can be compared with other similar compounds such as:
- 3,6-Dichloro-4-methylpyridazine
- 3-Chloro-5-methylpyridazine
- 4-Chloro-3-methylpyridazine
These compounds share the pyridazine core structure but differ in the position and type of substituents. The unique combination of chlorine and methyl groups in this compound contributes to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3-chloro-4-methylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-2-3-7-8-5(4)6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCXIWZFENGFJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498338 | |
Record name | 3-Chloro-4-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68206-04-2 | |
Record name | 3-Chloro-4-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-methylpyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key steps involved in synthesizing 3-chloro-4-methylpyridazine, as described in the research?
A1: Both papers describe multi-step synthetic approaches starting with hydrazine hydrate and citraconic anhydride. One method [] proceeds through a four-step process to achieve a 30% yield. The other study [] outlines a five-step synthesis with a higher overall yield of 58.5%. The structure of the final product, this compound, is confirmed using ¹H NMR and MS analysis.
Q2: How does the provided research contribute to the understanding of this compound?
A2: The research focuses on establishing efficient and scalable synthetic routes for producing this compound [, ]. This is crucial as it paves the way for further investigation of this compound's properties and potential applications. While the studies primarily focus on synthesis and characterization, they lay the groundwork for future research exploring the compound's biological activity, potential uses in pharmaceuticals and pesticides, and its structure-activity relationships.
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